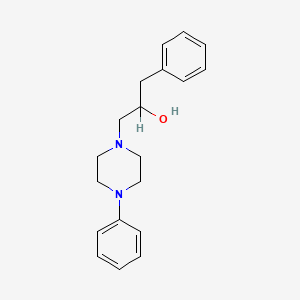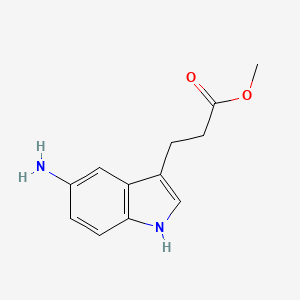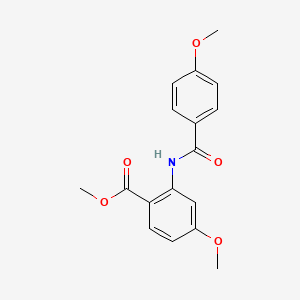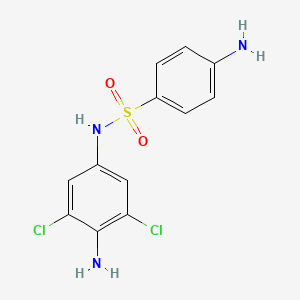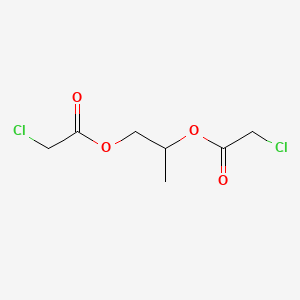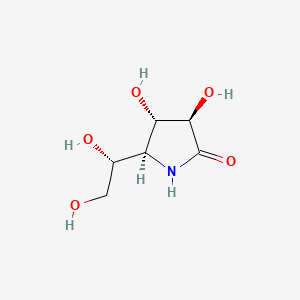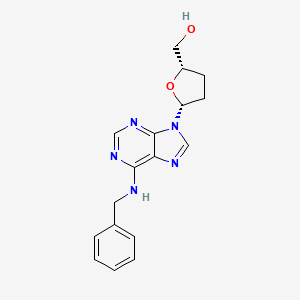
N^6-Benzyl-2',3'-dideoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D2BNA, also known as 2,4-BNANC, is a bridged nucleic acid analogue. It contains a six-membered bridged structure with an N-O linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BNANC involves a one-pot intramolecular NC bond-forming key reaction to construct a perhydro-1,2-oxazine ring. The process includes the efficient design and synthesis of three monomers: 2,4-BNANC[NH], 2,4-BNANC[NMe], and 2,4-BNANC[NBn]. These monomers are then incorporated into oligonucleotides .
Industrial Production Methods
While specific industrial production methods for 2,4-BNANC are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the bridged structure and its incorporation into oligonucleotides, which can be achieved using automated DNA synthesizers commonly used in the industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-BNANC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific groups within the compound are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of 2,4-BNANC, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2,4-BNANC has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-BNANC involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences with high affinity. This binding can inhibit the expression of specific genes by blocking the translation process. The compound’s unique bridged structure enhances its stability and resistance to nucleases, making it an effective tool in gene silencing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-BNA (LNA): Another bridged nucleic acid analogue with similar properties but lower nuclease resistance compared to 2,4-BNANC.
Phosphorothioate Oligonucleotides: These compounds have been used in antisense technologies but have lower binding affinity and specificity compared to 2,4-BNANC.
Uniqueness
2,4-BNANC stands out due to its:
Higher Binding Affinity: It exhibits equal or higher binding affinity against RNA complements compared to similar compounds.
Nuclease Resistance: It has immensely higher nuclease resistance, making it more stable in biological environments.
Selective Binding: The compound shows much better RNA selective binding and stronger triplex-forming characters.
Propriétés
Numéro CAS |
120503-63-1 |
|---|---|
Formule moléculaire |
C17H19N5O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1 |
Clé InChI |
FTFUACKLTUPQQG-UONOGXRCSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


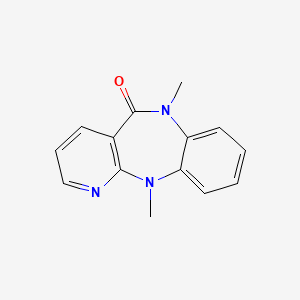



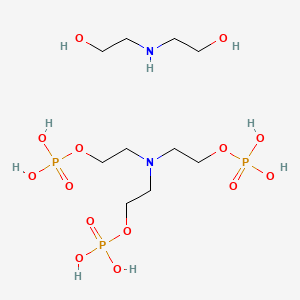
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
